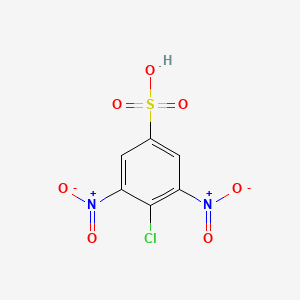

4-Chloro-3,5-dinitrobenzenesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVPDCHBQRCKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236750 | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-91-5 | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3,5-dinitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3,5-dinitrobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK9LU4C389 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-3,5-dinitrobenzenesulfonic acid. This highly reactive aromatic compound, characterized by an electron-deficient ring system, serves as a versatile intermediate in various chemical syntheses. This document delves into its physical and spectral characteristics, provides a detailed synthesis protocol, and explores its primary mode of reactivity—nucleophilic aromatic substitution (SNAr). Particular emphasis is placed on the mechanistic underpinnings of its reactions and its potential applications in the pharmaceutical and broader chemical industries. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is a substituted aromatic sulfonic acid of significant interest to synthetic chemists. Its structure is distinguished by a benzene ring functionalized with a sulfonic acid group, a chlorine atom, and two nitro groups. The powerful electron-withdrawing nature of the two nitro groups, positioned ortho and para to the chlorine atom, renders the aromatic ring highly electron-deficient. This electronic arrangement dramatically activates the chlorine atom towards nucleophilic aromatic substitution, making the compound a valuable precursor for the synthesis of a wide array of more complex molecules. This guide aims to provide researchers and drug development professionals with a detailed understanding of this reagent's chemical behavior and its utility in synthetic applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of a chemical is fundamental to its application in research and development.

Physical Properties

This compound is a yellow crystalline powder at room temperature. While it is reported to be soluble in water, detailed quantitative solubility data in a range of common organic solvents is not extensively documented in publicly available literature. The melting point of this compound has been reported to be in the range of 228-230 °C.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 88-91-5 | |

| Molecular Formula | C₆H₃ClN₂O₇S | |

| Molecular Weight | 282.61 g/mol | |

| Appearance | Yellow crystalline powder | |

| Melting Point | 228-230 °C | |

| Solubility | Soluble in water |

Spectroscopic Data

For comparative purposes, the ¹H NMR spectrum of 4-chloro-3,5-dinitrobenzoic acid in DMSO-d₆ would be expected to show a singlet for the two equivalent aromatic protons. The sulfonic acid proton of the title compound would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the sulfonation and subsequent nitration of chlorobenzene. The direct synthesis of the sulfonic acid is not as commonly reported as the synthesis of its more synthetically versatile precursor, 4-chloro-3,5-dinitrobenzenesulfonyl chloride. A historical and foundational method for the synthesis of this sulfonyl chloride is described by Ullmann and Kuhn in their 1909 publication in Justus Liebigs Annalen der Chemie.

A more recent procedure, which yields the potassium salt of this compound, provides a reliable pathway to this class of compounds.

Experimental Protocol: Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate

This protocol is adapted from a well-established synthetic procedure.

Step 1: Sulfonation of Chlorobenzene

-

In a round-bottomed flask equipped with a mechanical stirrer, add concentrated sulfuric acid and fuming sulfuric acid (oleum).

-

While stirring, slowly add chlorobenzene to the acid mixture. An exothermic reaction will occur, and the temperature should be monitored.

-

Heat the reaction mixture on a steam bath for several hours to ensure complete sulfonation.

Step 2: Dinitration of the Sulfonated Intermediate

-

Cool the reaction mixture from Step 1 to room temperature.

-

Slowly and carefully add a nitrating agent, such as potassium nitrate, in portions while maintaining a controlled temperature with an ice bath.

-

After the addition is complete, heat the mixture to drive the dinitration to completion.

Step 3: Isolation and Purification of the Product

-

Pour the hot reaction mixture onto crushed ice to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from boiling water to obtain pure potassium 4-chloro-3,5-dinitrobenzenesulfonate.

Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr).

Reactions with Nucleophiles

The activated chlorine atom can be displaced by a variety of nucleophiles, including:

-

Amines: Reaction with primary and secondary amines yields the corresponding N-substituted 3,5-dinitro-4-aminobenzenesulfonic acids. This reaction is fundamental for the introduction of nitrogen-containing functional groups.

-

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides results in the formation of aryl ethers.

-

Thiols: Thiols react to form thioethers.

A study on the reaction of the analogous 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives demonstrated that the reaction follows second-order kinetics, consistent with an SNAr mechanism. The rate of reaction is sensitive to the electronic properties of the substituents on the aniline nucleophile.

Applications in Research and Development

While specific, widespread applications in drug development are not extensively documented, the reactivity profile of this compound and its derivatives suggests their potential as versatile intermediates.

Pharmaceutical Intermediates

This compound is broadly categorized as a pharmaceutical intermediate. Its ability to undergo SNAr reactions allows for the facile introduction of the 3,5-dinitrobenzenesulfonyl moiety into various molecular scaffolds. This is particularly relevant in the synthesis of sulfonamide-based drugs, where the sulfonyl group is a key pharmacophore.

Derivatizing Agent and Bioconjugation

The corresponding sulfonyl chloride, 4-chloro-3,5-dinitrobenzenesulfonyl chloride, is a potent electrophile that can be used as a derivatizing agent for amines and other nucleophiles for analytical purposes, such as HPLC with UV detection.

Furthermore, the related compound, 4-chloro-3,5-dinitrobenzoic acid, has been used in the chemical modification of proteins by reacting with lysine residues. This suggests that this compound, after conversion to a more reactive species like the sulfonyl chloride, could potentially be used as a linker or modifying agent in bioconjugation chemistry.

Fungicidal Activity

A patent has described the use of 4-chloro-3,5-dinitrobenzenesulfonamide, derived from the corresponding sulfonyl chloride, as a fungicide, indicating its potential in agrochemical research.

Safety, Handling, and Disposal

As with any highly reactive chemical, proper safety precautions are paramount when handling this compound.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a skin sensitizer.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

Disposal

Dispose of this chemical and its containers in accordance with local, regional, and national regulations. It is advisable to consult your institution's environmental health and safety office for specific disposal guidelines.

Conclusion

This compound is a highly activated aromatic compound with significant potential as a synthetic intermediate. Its reactivity is dominated by the SNAr mechanism, allowing for the straightforward introduction of the 3,5-dinitrobenzenesulfonyl group onto a variety of nucleophiles. While detailed spectroscopic data and a broad range of specific applications in drug development are not yet widely published, its fundamental chemical properties and the reactivity of analogous compounds suggest its utility in the synthesis of complex molecules. Researchers and drug development professionals can leverage the information provided in this guide to explore the synthetic potential of this versatile reagent in their respective fields.

References

-

This compound CAS 88-91-5, Medicine Grade, Best Price. (n.d.). Retrieved January 24, 2026, from [Link]

4-Chloro-3,5-dinitrobenzenesulfonic acid molecular structure and formula

An In-Depth Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Structure, Properties, and Applications

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by a benzene ring substituted with a sulfonic acid group, a chlorine atom, and two nitro groups, its structure is rich in reactive potential. The strong electron-withdrawing nature of the nitro and sulfonic acid groups renders the chlorine atom highly susceptible to nucleophilic aromatic substitution, making this compound a valuable intermediate for synthesizing more complex molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, reactivity, key applications, and analytical methodologies, tailored for researchers and development professionals.

Chemical Identity and Nomenclature

The unique arrangement of functional groups on the benzene ring defines the identity and reactivity of this compound. Its formal nomenclature and key identifiers are crucial for unambiguous reference in research and regulatory contexts.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 88-91-5 | [1][2][3] |

| Molecular Formula | C₆H₃ClN₂O₇S | [1][2][3] |

| Molecular Weight | 298.61 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(C(=C1[O-])Cl)[O-])S(=O)(=O)O | [1] |

| InChI Key | ALVPDCHBQRCKRQ-UHFFFAOYSA-N | [1][3] |

| Synonyms | 4-Chloro-3,5-dinitrobenzenesulphonic acid, Benzenesulfonic acid, 4-chloro-3,5-dinitro- | [1][3] |

Molecular Structure and Electronic Profile

The molecular architecture of this compound is central to its chemical behavior. The benzene core is substituted at positions 1, 3, 4, and 5. The sulfonic acid (-SO₃H) group at position 1, and the two nitro (-NO₂) groups at positions 3 and 5, are powerful electron-withdrawing groups. This electronic pull significantly reduces the electron density of the aromatic ring and, crucially, activates the chlorine atom at position 4 for nucleophilic aromatic substitution (SNAr) reactions. This activation is the cornerstone of its utility as a chemical intermediate.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in various processes. This compound is a solid material under standard conditions, with properties largely dictated by its aromatic nature and highly polar functional groups.

| Property | Value | Remarks | Source |

| Appearance | Yellow crystalline powder | - | [2] |

| Melting Point | 228-230 °C | High melting point indicates a stable crystal lattice. | [2] |

| Boiling Point | Decomposes | Thermal decomposition occurs before boiling. | [2] |

| Solubility | Soluble in water | The highly polar sulfonic acid group imparts significant water solubility. | [2] |

| Density | 1.87 g/cm³ | - | [2] |

Reactivity and Synthetic Utility

The primary utility of this compound stems from its reactivity. As previously noted, the chlorine atom is highly activated towards nucleophilic substitution. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, alkoxides, thiolates), providing a straightforward route to a diverse array of derivatives.

A common synthetic strategy involves the conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl). This transformation, typically achieved using reagents like thionyl chloride or phosphorus pentachloride, creates an even more versatile intermediate. The resulting 4-chloro-3,5-dinitrobenzenesulfonyl chloride can then be reacted with nucleophiles at the sulfonyl chloride group (e.g., with ammonia to form a sulfonamide) or at the activated chlorine, enabling complex, multi-step syntheses.[4]

Applications in Research and Industry

The unique structural and reactive properties of this compound make it a valuable building block in several industrial and research fields.

-

Pharmaceutical Intermediates : It serves as a key starting material in the synthesis of more complex active pharmaceutical ingredients (APIs).[2] The activated chlorine allows for the strategic coupling of the dinitrophenyl scaffold to other molecular fragments.

-

Dye Industry : It is utilized as a raw material in the synthesis of certain dyes, particularly azo dyes, where the aromatic ring serves as a chromophore component.[2]

-

Agrochemical Research : While the sulfonic acid itself is not a primary fungicide, its derivatives, such as 4-chloro-3,5-dinitrobenzenesulfonamide, have been investigated and patented for their soil fungicidal properties.[4] This highlights its role as a precursor in the development of new crop protection agents.

-

Chemical Reagents : In a laboratory setting, it is used as a reagent for various chemical experiments and reactions, including derivatization and mechanistic studies.[2]

Analytical Methodologies

Accurate and reliable analysis is essential for quality control and research applications. This compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Analysis

This protocol outlines a general method for the separation and analysis of this compound.[3]

-

Column Selection : A Newcrom R1 or equivalent reverse-phase column is suitable for this analysis.[3]

-

Mobile Phase Preparation : The mobile phase consists of a mixture of acetonitrile (MeCN) and water, acidified with phosphoric acid.[3] For applications requiring mass spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.[3]

-

Sample Preparation : Dissolve a precisely weighed amount of the compound in the mobile phase to create a stock solution. Prepare working standards by serial dilution.

-

Chromatographic Conditions :

-

Flow Rate : Typically 1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Detection : UV detection at an appropriate wavelength based on the compound's UV-Vis spectrum.

-

Temperature : Ambient or controlled (e.g., 25 °C).

-

-

Data Analysis : The compound is identified by its retention time compared to a pure standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve constructed from the working standards.

Safety and Handling

As a reactive chemical, proper handling of this compound is imperative. According to the Globally Harmonized System (GHS), it is classified as a skin sensitizer.[1]

-

GHS Classification : Skin Sensitization, Category 1 (H317: May cause an allergic skin reaction).[1]

-

Signal Word : Warning.[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Handling : Avoid breathing dust. Use only in a well-ventilated area. Prevent contact with skin and eyes.

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a quintessential example of a versatile chemical intermediate. Its value is derived not from a single end-use, but from the synthetic possibilities unlocked by its unique molecular structure. The strategic placement of electron-withdrawing groups activates the chlorine atom for nucleophilic substitution, making it a powerful building block for creating a diverse range of high-value compounds in the pharmaceutical, dye, and agrochemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist or researcher aiming to leverage its synthetic potential.

References

-

4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

4-Chloro-3,5-dinitrobenzenesulphonic acid. (2018, May 17). SIELC Technologies. Retrieved January 24, 2026, from [Link]

- Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide. (1973). Google Patents.

-

Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(3), 141-144. Retrieved January 24, 2026, from [Link]

Sources

- 1. 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 88-91-5, Medicine Grade, Best Price [nbinnochem.com]

- 3. 4-Chloro-3,5-dinitrobenzenesulphonic acid | SIELC Technologies [sielc.com]

- 4. US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid (CAS 88-91-5)

This guide provides a comprehensive technical overview of 4-Chloro-3,5-dinitrobenzenesulfonic acid, a versatile chemical intermediate with significant applications in pharmaceutical and dye synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, reactivity, and safe handling.

Core Molecular Attributes and Physicochemical Properties

This compound is a yellow crystalline powder that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a chlorinated and dinitrated benzene ring with a sulfonic acid group, imparts a unique reactivity profile that is central to its utility.

A summary of its key physicochemical properties is presented in Table 1 for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88-91-5 | [2] |

| Molecular Formula | C₆H₃ClN₂O₇S | [1][2] |

| Molecular Weight | 282.62 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 228-230 °C | [1] |

| Solubility | Soluble in water | [1] |

| Density | 1.87 g/cm³ | [1] |

| Purity | Typically ≥98% | [1] |

Synthesis Pathway: From Chlorobenzene to a Versatile Intermediate

The synthesis of this compound is a multi-step process that begins with the sulfonation and subsequent dinitration of chlorobenzene. The following protocol is a well-established method for producing the potassium salt of the target compound, which is a common and stable form.[3]

Experimental Protocol: Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate

This protocol is adapted from established organic synthesis procedures.[3]

Step 1: Sulfonation of Chlorobenzene

-

In a 1-liter round-bottomed flask equipped with a mechanical stirrer, add 50 ml (0.49 mole) of chlorobenzene, 300 ml of concentrated sulfuric acid (sp. gr. 1.84), and 50 ml of fuming sulfuric acid (containing approximately 25% free sulfur trioxide).

-

Heat the mixture on a steam bath with stirring for 2 hours.

-

Cool the reaction mixture to room temperature.

Step 2: Dinitration

-

Replace the stirrer with a thermometer and add 170 g (1.68 moles) of potassium nitrate in four portions.

-

Maintain the temperature between 40–60 °C by cooling the flask in an ice-water bath.

-

After the addition of potassium nitrate, heat the mixture to 110–115 °C and maintain this temperature for 20 hours.

Step 3: Isolation and Purification of the Potassium Salt

-

Pour the hot reaction mixture onto 2 kg of cracked ice.

-

Once the ice has melted, filter the resulting yellow precipitate with suction and press as dry as possible.

-

Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 ml of boiling water.

-

Remove any insoluble material by decantation and filtration of the hot solution.

-

Cool the solution to 5–10 °C for 12 hours to allow for crystallization.

-

Collect the crystalline potassium salt on a suction filter and press as dry as possible.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of potassium 4-chloro-3,5-dinitrobenzenesulfonate.

Caption: Synthesis workflow for potassium 4-chloro-3,5-dinitrobenzenesulfonate.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-withdrawing effects of the two nitro groups and the sulfonic acid group. These groups deactivate the benzene ring towards electrophilic substitution but significantly activate it for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon.

The chlorine atom is a good leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the nitro groups. This makes the compound an excellent substrate for reactions with various nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

A common and highly useful reaction of this compound is the displacement of the chloro group by nucleophiles such as amines, alkoxides, and thiolates. This reaction proceeds via an addition-elimination mechanism.

Mechanism:

-

Addition of the Nucleophile: The nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

The kinetics of such reactions are typically second-order, and the rate is influenced by the nature of the nucleophile and the substituents on the aromatic ring.[4]

Reaction Mechanism Diagram

The following diagram illustrates the generalized mechanism for the nucleophilic aromatic substitution of this compound.

Caption: Generalized SNAr mechanism for this compound.

Applications in Pharmaceutical and Chemical Synthesis

This compound is a valuable intermediate in various industrial applications, primarily in the synthesis of pharmaceuticals and dyes.[1]

-

Pharmaceutical Intermediates: Its unique reactivity allows for the introduction of the dinitrobenzenesulfonic acid moiety into more complex molecules, which can be further modified to create active pharmaceutical ingredients (APIs).[1] The sulfonic acid group can enhance water solubility, a desirable property in many drug candidates.

-

Dye Synthesis: It serves as a raw material for the production of certain types of dyes, particularly azo dyes.[1]

-

Agrochemicals and Fine Chemicals: The compound is also utilized in the manufacturing of agrochemicals and other specialized fine chemicals.[1]

-

Research and Development: In a laboratory setting, it is employed as a reagent for various chemical reactions and as a starting material for the development of novel compounds.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. Based on available data for the compound and its close analogs, the following precautions should be observed.

GHS Hazard Classification:

-

Skin Sensitization: May cause an allergic skin reaction (H317).[2]

For related compounds such as 4-Chloro-3,5-dinitrobenzoic acid, the following hazards are also noted:

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Avoid breathing dust.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from moisture.[1]

Spectroscopic Characterization

-

13C NMR: PubChem lists a 13C NMR spectrum for this compound, indicating its availability through specialized databases.[2]

-

1H NMR: For analogous compounds like 4-chloro-3-nitrobenzoic acid, the aromatic protons typically appear as distinct signals in the downfield region of the spectrum due to the deshielding effects of the nitro and chloro groups.[8]

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the sulfonic acid, the S=O stretches, the C-Cl stretch, and the symmetric and asymmetric stretches of the nitro groups.

References

- This compound CAS 88-91-5, Medicine Grade, Best Price. (n.d.).

-

4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem. (n.d.). Retrieved from [Link]

- Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. (n.d.).

- Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide. (n.d.).

-

2,6-dinitroaniline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. (n.d.). Retrieved from [Link]

-

4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem. (n.d.). Retrieved from [Link]

-

4-Chloro-3,5-dinitrobenzoic acid - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

Sources

- 1. This compound CAS 88-91-5, Medicine Grade, Best Price [nbinnochem.com]

- 2. 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-dinitrobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 4-Chloro-3,5-dinitrobenzenesulfonic acid, a key intermediate in the pharmaceutical and dye industries.[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and comparative analysis of different synthetic strategies. The synthesis of this highly functionalized aromatic compound presents unique challenges due to the directing effects of its substituents. This guide will explore these intricacies to provide a robust understanding of the available synthetic methodologies.

Introduction: Significance and Physicochemical Properties

This compound is a yellow crystalline powder soluble in water.[1] Its molecular structure, featuring a sulfonic acid group, a chlorine atom, and two nitro groups on a benzene ring, makes it a versatile reagent and building block in organic synthesis.[1][2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of azo dyes and pharmaceutical intermediates.[1]

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 88-91-5 |

| Molecular Formula | C₆H₃ClN₂O₇S |

| Molecular Weight | 298.61 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 228-230 °C |

| Solubility | Soluble in water |

| Density | 1.87 g/cm³ |

Synthesis Pathways: A Detailed Exploration

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process. This guide will focus on the most prevalent and scientifically sound methods.

Pathway 1: Sulfonation and Subsequent Dinitration of Chlorobenzene

This is a classical and direct approach that begins with the readily available starting material, chlorobenzene. The synthesis involves two key electrophilic aromatic substitution reactions: sulfonation followed by dinitration.

The initial sulfonation of chlorobenzene is directed by the chloro group, which is an ortho-, para-director. The major product of this reaction is the para-substituted 4-chlorobenzenesulfonic acid, with a smaller amount of the ortho-isomer being formed. The subsequent dinitration of 4-chlorobenzenesulfonic acid is governed by the directing effects of both the chloro and the sulfonic acid groups. Both are deactivating groups, but the chloro group directs ortho and para, while the sulfonic acid group is a meta-director. The incoming nitro groups will be directed to the positions ortho to the chlorine and meta to the sulfonic acid group, resulting in the desired 3,5-dinitro substitution pattern.

Step 1: Sulfonation of Chlorobenzene to 4-Chlorobenzenesulfonic Acid

This protocol is adapted from established procedures for the sulfonation of chlorobenzene.[3][4]

-

In a round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a mixture of 220 g of 100% sulfuric acid and 125 g of oleum (20% SO₃).[3]

-

With continuous stirring, slowly add 112.5 g (1 mole) of chlorobenzene to the acid mixture over approximately 30 minutes. The temperature of the reaction will rise to 70-80°C.[3]

-

After the addition is complete and the initial exotherm subsides, heat the reaction mixture in a boiling water bath and continue stirring for about 2 hours.[3] The reaction is complete when a test sample, upon dilution with water, shows no oily droplets of unreacted chlorobenzene.[3]

-

The resulting product is 4-chlorobenzenesulfonic acid, which can be used directly in the next step.

Step 2: Dinitration of 4-Chlorobenzenesulfonic Acid

This protocol is based on the synthesis of the potassium salt of the target molecule.[4]

-

Cool the reaction mixture from the previous step containing 4-chlorobenzenesulfonic acid to room temperature.

-

To the clear solution, add 170 g (1.68 moles) of potassium nitrate in four portions. Maintain the temperature between 40-60°C by cooling the flask in an ice-water bath as needed.[4]

-

After the addition of potassium nitrate, heat the mixture to 110-115°C and maintain this temperature for 20 hours.[4]

-

After the reaction period, carefully pour the hot mixture onto 2 kg of cracked ice.[4]

-

The product, potassium 4-chloro-3,5-dinitrobenzenesulfonate, will precipitate as a yellow solid. Filter the precipitate and press it as dry as possible.[4]

-

For purification, the potassium salt can be recrystallized from boiling water.[4]

-

To obtain the free sulfonic acid, the potassium salt can be treated with a strong acid ion-exchange resin or carefully acidified with a strong mineral acid followed by extraction.

Caption: Pathway 1: Synthesis from Chlorobenzene.

Pathway 2: Dinitration of 4-Chlorobenzoic Acid followed by a Haloform-type Reaction (Hypothetical)

While not explicitly detailed for the sulfonic acid, a similar dinitrated chloro-aromatic, 4-chloro-3,5-dinitrobenzoic acid, is synthesized by the dinitration of 4-chlorobenzoic acid.[5] This suggests a potential analogous route for the sulfonic acid.

This pathway involves the direct dinitration of a pre-functionalized chlorobenzene derivative. The carboxylic acid group, like the sulfonic acid group, is a meta-director. Therefore, the nitration of 4-chlorobenzoic acid is expected to yield the 3,5-dinitro product due to the directing effects of both the chloro and carboxyl groups.

This protocol describes the synthesis of 4-chloro-3,5-dinitrobenzoic acid and serves as a model for the potential dinitration of 4-chlorobenzenesulfonic acid.[5]

-

To a 250 mL flask equipped with a stirrer, thermometer, and reflux condenser, add 20 mL of fuming sulfuric acid (20% SO₃).[5]

-

At approximately 15°C, slowly add 18 mL of fuming nitric acid.[5]

-

Slowly add 5 g of 4-chlorobenzoic acid to the nitrating mixture.[5]

-

Heat the reaction mixture to 90°C and maintain this temperature for 4 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.[5]

-

Filter the resulting light yellow solid precipitate and wash it with water until the filtrate is no longer acidic.[5]

-

After drying, the product is 4-chloro-3,5-dinitrobenzoic acid. The reported yield is approximately 87.2%.[5]

Note: Applying this dinitration protocol directly to 4-chlorobenzenesulfonic acid would be a logical starting point for process development for the target molecule.

Sources

A Comprehensive Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Synthesis, Properties, and Applications in Scientific Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-Chloro-3,5-dinitrobenzenesulfonic acid, a versatile chemical intermediate. Its unique molecular architecture, featuring a reactive sulfonyl group and a highly electron-deficient aromatic ring, makes it a valuable tool in synthetic chemistry, particularly in the development of novel chemical entities. This document will detail its chemical characteristics, provide a robust synthesis protocol, and explore its applications, with a focus on its utility in research and drug discovery.

Introduction and Chemical Identity

This compound, with the IUPAC name This compound [1], is a yellow crystalline powder. The presence of two electron-withdrawing nitro groups and a chlorine atom on the benzene ring, in addition to the sulfonic acid group, renders the aromatic core highly susceptible to nucleophilic aromatic substitution. This inherent reactivity is the cornerstone of its utility as a chemical building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 88-91-5 | [1] |

| Molecular Formula | C₆H₃ClN₂O₇S | [1] |

| Molecular Weight | 282.62 g/mol | [1] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | Decomposes | [2] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the sulfonation and subsequent nitration of chlorobenzene. The following protocol is a well-established method for the laboratory-scale synthesis of its potassium salt, which can then be converted to the free acid.[3]

Synthesis Workflow

The overall synthetic strategy involves two key electrophilic aromatic substitution reactions.[4][5][6][7]

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate[3]

This protocol is adapted from a literature procedure for the synthesis of a key intermediate.

Materials:

-

Chlorobenzene

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO₃)

-

Potassium nitrate

-

Ice

-

Distilled water

Equipment:

-

Round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Beakers

Procedure:

-

Sulfonation of Chlorobenzene:

-

In a round-bottom flask equipped with a mechanical stirrer, add concentrated sulfuric acid and fuming sulfuric acid.

-

Slowly add chlorobenzene to the stirred acid mixture. An exothermic reaction will occur; maintain the temperature within a safe range.

-

Heat the mixture on a steam bath for several hours to ensure complete sulfonation. The reaction is complete when a sample of the mixture is fully soluble in water.

-

-

Nitration of p-Chlorobenzenesulfonic Acid:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add potassium nitrate in portions, ensuring the temperature does not exceed 60°C.

-

After the addition is complete, heat the mixture to 110-115°C and maintain this temperature for an extended period (e.g., 20 hours) to facilitate dinitration.

-

-

Isolation and Purification of the Potassium Salt:

-

Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.

-

The product, potassium 4-chloro-3,5-dinitrobenzenesulfonate, will precipitate as a yellow solid.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

For purification, recrystallize the crude product from boiling water.

-

-

Conversion to the Free Acid (Optional):

-

The potassium salt can be converted to the free sulfonic acid by passing a solution of the salt through a cation exchange resin (H⁺ form).

-

Self-Validation: The purity of the synthesized potassium salt can be assessed by its melting point and spectroscopic methods such as NMR and IR spectroscopy. The absence of starting materials and mono-nitrated intermediates should be confirmed.

Applications in Research and Drug Development

The high reactivity of the chlorine atom, activated by the two flanking nitro groups, makes this compound and its derivatives valuable reagents for introducing the 2,4-dinitro-1-chlorophenyl moiety into other molecules. This is particularly useful in the synthesis of novel compounds with potential biological activity.

Intermediate in the Synthesis of Biologically Active Molecules

While not a widely incorporated fragment in marketed drugs, its derivatives have been explored for various applications. For instance, 4-chloro-3,5-dinitrobenzenesulfonamide has been investigated for its fungicidal properties.[8] The synthesis of this sulfonamide can be achieved from the corresponding sulfonyl chloride.

The general approach involves the reaction of the sulfonyl chloride derivative with an amine.

Caption: General scheme for the synthesis of sulfonamides.

Causality Behind Experimental Choices: The choice of a suitable base (e.g., pyridine or triethylamine) is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an aprotic solvent to avoid unwanted side reactions with the sulfonyl chloride.

Reagent for Chemical Modification of Biomolecules

Derivatives of 4-Chloro-3,5-dinitrobenzoic acid have been utilized as chemical probes to modify amino acid residues in proteins, such as lysine. This application is valuable for studying protein structure and function. The highly electrophilic nature of the aromatic ring allows for specific covalent modification of nucleophilic residues under controlled conditions.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. The aromatic protons of the dinitrophenyl ring exhibit characteristic chemical shifts in the downfield region due to the strong deshielding effect of the nitro groups.[9][10]

-

Infrared (IR) Spectroscopy: The presence of key functional groups can be confirmed by their characteristic absorption bands. The strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the S=O stretching of the sulfonic acid group (around 1250-1160 cm⁻¹ and 1060-1010 cm⁻¹) are indicative of the compound's structure.[9]

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.[9]

Safety and Handling

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Dinitrobenzene compounds are known to be toxic and can be absorbed through the skin.[11][12][13][14]

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves

-

Laboratory coat

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14]

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents and bases.[13]

Conclusion

This compound is a valuable and reactive chemical intermediate. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods. Its utility in research and development stems from the electrophilic nature of its aromatic ring, allowing for the construction of more complex molecules with potential biological activities. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

Organic Syntheses Procedure. 2,6-dinitroaniline. Available from: [Link]

-

PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Available from: [Link]

-

PubChem. 4-Chloro-3,5-dinitrobenzenesulphonic acid. National Center for Biotechnology Information. Available from: [Link]

- Al-Howsawy, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2007(7), 405-408.

-

ResearchGate. Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Available from: [Link]

-

PubChem. 4-Chloro-3,5-dinitrobenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). Available from: [Link]

- Google Patents. Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide. US3781441A.

-

Organic Chemistry Tutor. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018-05-06). Available from: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

-

LookChem. This compound CAS 88-91-5, Medicine Grade, Best Price. Available from: [Link]

-

NJ.gov. DINITROBENZENE (mixed isomers) HAZARD SUMMARY. Available from: [Link]

-

CORE. The Synthesis of Functionalised Sulfonamides. Available from: [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

-

Chemistry Steps. Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Available from: [Link]

-

Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023-09-28). Available from: [Link]

-

MDPI. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021-03-22). Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,3-Dinitrobenzene. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018-04-18). Available from: [Link]

Sources

- 1. 4-Chloro-3,5-dinitrobenzenesulphonic acid | C6H3ClN2O7S | CID 66627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 88-91-5, Medicine Grade, Best Price [nbinnochem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US3781441A - Use of 4-chloro-3,5-dinitrobenzene-sulfonamide as a fungicide - Google Patents [patents.google.com]

- 9. 4-Chloro-3,5-dinitrobenzoic acid | C7H3ClN2O6 | CID 8377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Chloro-3-nitrobenzoic acid(96-99-1) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. nj.gov [nj.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Safety, Hazards, and Handling of 4-Chloro-3,5-dinitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly reactive aromatic compound characterized by the presence of a sulfonic acid group, two nitro groups, and a chlorine atom attached to a benzene ring. This unique combination of functional groups imparts a high degree of reactivity, making it a valuable intermediate in organic synthesis, yet also presenting significant safety and handling challenges. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a yellow crystalline powder. A thorough understanding of its physical and chemical properties is the foundation for its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₇S | PubChem[1] |

| Molecular Weight | 282.61 g/mol | PubChem[1] |

| CAS Number | 88-91-5 | PubChem[1] |

| Appearance | Yellow crystalline powder | |

| Melting Point | Not available | |

| Boiling Point | Decomposes | |

| Solubility | Soluble in water |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential to cause skin sensitization and irritation.

GHS Hazard Classification:

-

Skin Sensitization, Category 1: May cause an allergic skin reaction.

-

Skin Irritation, Category 2: Causes skin irritation.

-

Eye Irritation, Category 2A: Causes serious eye irritation.

It is imperative that all personnel handling this compound are fully aware of these hazards and take the necessary precautions to avoid exposure.

Toxicological Profile

Routes of Exposure and Potential Health Effects:

-

Dermal Contact: As a known skin sensitizer, repeated or prolonged contact can lead to allergic contact dermatitis. It is also a skin irritant, causing redness, itching, and inflammation upon direct contact.

-

Eye Contact: Direct contact with the eyes can cause serious irritation, pain, and potential damage.

-

Inhalation: Inhalation of dust particles may cause respiratory tract irritation.

-

Ingestion: Ingestion may be harmful.

The mutagenic potential of dinitrochlorobenzene has been demonstrated in the Salmonella typhimurium plate assay, highlighting the need for stringent handling procedures to minimize exposure[3].

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups and the sulfonic acid group, which activate the chlorine atom for nucleophilic aromatic substitution.

Incompatible Materials:

-

Strong Oxidizing Agents: May react violently, posing a fire or explosion hazard.

-

Strong Bases: Can react exothermically. For example, 2,4-dinitrochlorobenzene reacts with sodium hydroxide upon heating to form 2,4-dinitrophenol[4][5][6][7]. A historical industrial accident involved the explosion of 2,4-dinitrophenol sodium, which was formed from the reaction of a dinitro sodium sulfonate with sodium hydroxide and subsequently ignited by a heat source[8].

-

Reducing Agents: The nitro groups can be reduced by various reagents, such as iron in acidic media or sodium sulfide[9]. These reactions can be exothermic and should be carefully controlled.

-

Metals: Contact with certain metals may lead to the formation of shock-sensitive salts.

Hazardous Decomposition Products:

Thermal decomposition of nitroaromatic compounds can be violent and may produce toxic and flammable gases, including:

-

Nitrogen oxides (NOx)[10]

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)[10]

-

Sulfur oxides (SOx)

-

Hydrogen chloride (HCl)

Runaway reactions are a significant concern with nitroaromatic compounds, especially at elevated temperatures or in the presence of contaminants[11][12]. Incidents involving the nitration of aromatic compounds have highlighted the potential for explosive decompositions[13][14].

Applications in Research and Drug Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs are relevant to pharmaceutical sciences. Nitroaromatic compounds are important intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and antipsychotics[2]. They have also been investigated for their potential as anticancer agents[15][16].

The reactivity of the chloro- and nitro- groups makes this compound a potential building block in medicinal chemistry. For instance, nitro groups can serve as precursors to amino groups, which are fundamental in many biologically active molecules. The reduction of nitroaromatics is a common transformation in organic synthesis[17]. Furthermore, nitro-substituted aryl compounds have been explored in the context of protecting groups in peptide synthesis[18] and in bioconjugation chemistry[19].

Safe Handling and Storage

Given its hazardous properties, strict adherence to a comprehensive safety protocol is mandatory when handling this compound.

Engineering Controls

-

All work with the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

A designated area within the laboratory should be established for working with this potent sensitizer.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin and eye contact:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should also be worn.

Step-by-Step Handling Protocol

Weighing the Solid:

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

-

Use a disposable weighing boat or paper.

-

Carefully transfer the desired amount of the solid, avoiding the generation of dust.

-

Clean the balance and surrounding area with a damp cloth or paper towel immediately after use to remove any residual powder. Dispose of the cleaning materials as hazardous waste.

Preparing Solutions:

-

In a chemical fume hood, slowly add the weighed solid to the solvent in a suitable container.

-

Stir the mixture gently to dissolve the solid.

-

If the dissolution process is exothermic, use an ice bath to control the temperature.

-

Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.

Storage

-

Store this compound in a tightly sealed, clearly labeled container.

-

Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

-

Store in a secondary container to contain any potential spills.

Emergency Procedures

Prompt and appropriate action is crucial in the event of an emergency involving this compound.

Spills

Minor Spill (small amount in a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, contain the spill with an absorbent material such as vermiculite or sand.

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent and then wipe it down with water.

-

Dispose of all contaminated materials as hazardous waste.

Major Spill (large amount or outside a fume hood):

-

Evacuate the area immediately.

-

Alert others and activate the nearest fire alarm if necessary.

-

Close the laboratory doors to contain the spill.

-

Contact the institution's emergency response team or local fire department.

-

Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Environmental Fate and Ecotoxicity

Chlorinated nitroaromatic compounds are generally persistent in the environment and can be toxic to aquatic organisms[20]. The degradation of these compounds in soil and water can be slow[2]. Benzenesulfonic acids, while some are biodegradable, can persist in anaerobic environments[3][21][22]. Given its structure, this compound should be considered a potential environmental contaminant, and releases to the environment must be strictly avoided. Ecotoxicity data for related compounds, such as chloronitrobenzenes, indicate moderate to high toxicity to aquatic life[23][24].

Conclusion: A Call for Vigilance

This compound is a valuable chemical intermediate with significant inherent hazards. Its potential as a skin sensitizer, irritant, and its reactive nature, particularly the risk of runaway reactions and explosive decomposition, demand the utmost respect and caution. By understanding its properties, adhering to stringent safety protocols, and being prepared for emergencies, researchers and drug development professionals can mitigate the risks and handle this compound safely and responsibly. The history of laboratory incidents with reactive chemicals serves as a stark reminder that vigilance and a proactive approach to safety are paramount[25][26][27][28][29][30].

References

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

Wikipedia. (n.d.). TNT. Retrieved from [Link]

-

Bobbitt, K. L., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1137–1165. [Link]

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: Sodium 3-nitrobenzenesulfonate. [Link]

-

Sciencemadness Discussion Board. (2013). 2,4 dinitrochlorobenzene and things to do with it. [Link]

-

Failure Knowledge Database. (n.d.). Case Details > Explosion of a dangerous material left near during repair work of a reduction reactor. [Link]

-

IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]

-

Black, H. S., Castrow, F. F., 2nd, & Gerguis, J. (1985). The mutagenicity of dinitrochlorobenzene. Archives of dermatology, 121(3), 348–349. [Link]

-

PubMed. (n.d.). Synthesis of nitroaromatic compounds as potential anticancer agents. [Link]

-

University of Massachusetts Lowell. (n.d.). Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. [Link]

-

ResearchGate. (n.d.). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. [Link]

-

Klem, R. E. (2023). Lessons Learned: Benzene Distillation Vapor Explosion and Fire. ACS Chemical Health & Safety, 30(3), 29–35. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66627, 4-Chloro-3,5-dinitrobenzenesulphonic acid. Retrieved from [Link]

-

IEEE Xplore. (n.d.). Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions. [Link]

-

California Environmental Protection Agency. (n.d.). HAZARD ASSESSMENT REPORT CHLOROBENZENE. [Link]

-

California Water Boards. (2005). Benzenesulfonic Acid (Surfactant). [Link]

-

Filo. (2025). When 2,4 -dinitrochlorobenzene is treated with sodium hydroxide at 100^{... [Link]

-

IChemE. (n.d.). Runaway reaction during production of an Azo dye intermediate. [Link]

-

CUSAT. (n.d.). Sonochemical degradation of benzenesulfonic acid in aqueous medium. [Link]

-

ResearchGate. (n.d.). Case Study: T2 Laboratories Explosion. [Link]

-

YouTube. (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitr.... [Link]

-

EPA NEIPS. (n.d.). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. [Link]

-

Texas Tech University. (2011). Incident Report. [Link]

-

ARIA. (n.d.). Runaway reactions, case studies, lessons learned. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3615. [Link]

-

IARC Publications. (n.d.). and 4-chloronitrobenzene. [Link]

-

PubMed. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Brainly. (2023). [FREE] When 2,4-dinitrochlorobenzene is treated with sodium hydroxide at 100ºC followed by protonation, which of. [Link]

-

Safalta. (n.d.). Give Reason 2, 4-dinitro Chlorobenzene Is Much More Reactive Than Chlorobenzene Towards Hydrolysis Reaction With Naoh. [Link]

-

ResearchGate. (n.d.). Protein kinase inhibition activity of the synthesized compounds (4a-4e), (5a-5e). [Link]

-

EPA. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. [Link]

-

The UC Center for Laboratory Safety. (n.d.). Chemical Waste Bottle Exploded in Lab. [Link]

-

OEHHA. (1999). EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE. [Link]

-

ResearchGate. (n.d.). Degradation of chlorinated nitroaromatic compounds. [Link]

-

Bader, T. K., et al. (2019). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614–1625. [Link]

-

Le Portail Substances Chimiques. (n.d.). Nitrobenzenesulfonic acid, sodium salt (127-68-4). [Link]

-

PubMed. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. slate.greyb.com [slate.greyb.com]

- 4. When 2,4 -dinitrochlorobenzene is treated with sodium hydroxide at 100^{\.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. safalta.com [safalta.com]

- 8. shippai.org [shippai.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. icheme.org [icheme.org]

- 12. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 13. TNT - Wikipedia [en.wikipedia.org]

- 14. nanophys.kth.se [nanophys.kth.se]

- 15. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]

- 20. researchgate.net [researchgate.net]

- 21. waterboards.ca.gov [waterboards.ca.gov]

- 22. cusat.ac.in [cusat.ac.in]

- 23. Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 24. cerij.or.jp [cerij.or.jp]

- 25. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 26. icheme.org [icheme.org]

- 27. researchgate.net [researchgate.net]

- 28. depts.ttu.edu [depts.ttu.edu]

- 29. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 30. Chemical Waste Bottle Exploded in Lab | The UC Center for Laboratory Safety [cls.ucla.edu]

A Comprehensive Technical Guide to 4-Chloro-3,5-dinitrobenzenesulfonic Acid: Synthesis, Reactivity, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly reactive aromatic sulfonyl compound characterized by a benzene ring substituted with a sulfonic acid group, two nitro groups, and a chlorine atom. The strong electron-withdrawing nature of the nitro groups and the sulfonic acid group renders the chlorine atom susceptible to nucleophilic aromatic substitution. This reactivity profile makes it a valuable reagent in various chemical syntheses and analytical applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, key applications as a derivatizing agent for analytical chemistry, and essential safety information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O₇S | |

| Molecular Weight | 282.62 g/mol | |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 228-230 °C | [1] |

| Solubility | Soluble in water | [1] |

| Density | 1.87 g/cm³ | [1] |

Synthesis of this compound and its Potassium Salt

The synthesis of the potassium salt of this compound from chlorobenzene is a well-established procedure. The free sulfonic acid can be obtained by subsequent acidification.

Synthesis of Potassium 4-Chloro-3,5-dinitrobenzenesulfonate

This synthesis involves the sulfonation and subsequent dinitration of chlorobenzene.

Experimental Protocol:

-

Sulfonation: In a round-bottomed flask equipped with a mechanical stirrer, add 50 mL of chlorobenzene to a mixture of 300 mL of concentrated sulfuric acid and 50 mL of fuming sulfuric acid (containing approximately 25% free sulfur trioxide).[2]

-

Heat the mixture on a steam bath with stirring for 2 hours, then cool to room temperature.[2]

-

Dinitration: To the clear solution, add 170 g of potassium nitrate in four portions, maintaining the temperature between 40–60 °C by cooling in an ice-water bath.[2]

-

After the addition is complete, heat the mixture to 110–115 °C and maintain this temperature for 20 hours.[2]

-

Isolation and Purification: Pour the hot reaction mixture onto 2 kg of cracked ice.[2]

-

After the ice has melted, filter the yellow precipitate by suction and press as dry as possible.[2]

-

Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 mL of boiling water.[2]

-

Remove any insoluble material by decantation and filtration of the hot solution.[2]

-

Cool the solution to 5–10 °C for 12 hours to allow the crystalline potassium salt to precipitate.[2]

-

Collect the crystals by suction filtration and press as dry as possible.[2]

Preparation of this compound

Caption: Synthesis of this compound.

Reaction Mechanism and Reactivity

The key to the utility of this compound lies in its high reactivity towards nucleophiles. The chlorine atom is activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the two nitro groups and the sulfonic acid group.

The reaction with a generic nucleophile (Nu⁻) proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion.

Studies on the analogous compound, 4-chloro-3,5-dinitrobenzotrifluoride, reacting with anilines have shown second-order kinetics, which is consistent with this addition-elimination mechanism.[3] The high negative rho (ρ) values from Hammett plots in these studies indicate a significant buildup of positive charge on the aniline nitrogen in the transition state, further supporting a mechanism where the nucleophilic attack is the rate-determining step.[3]

Sources

Spectroscopic Characterization of 4-Chloro-3,5-dinitrobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dinitrobenzenesulfonic acid is a highly functionalized aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the preparation of dyes, pharmaceuticals, and other specialty chemicals.[1] Its reactivity is dictated by the interplay of the electron-withdrawing nitro and sulfonic acid groups, and the chloro substituent on the benzene ring. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior and for the unambiguous characterization of its derivatives. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound, with its distinct substituents, gives rise to a unique spectroscopic fingerprint. The symmetry of the molecule, the electronic effects of the substituents, and the vibrational modes of the functional groups are all key factors that will be reflected in the NMR and IR spectra.

Caption: Molecular Structure of this compound.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple due to the symmetry of the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.5 - 9.0 | Singlet | 2H | Aromatic H | The two protons on the benzene ring are chemically equivalent due to the plane of symmetry passing through the C-S and C-Cl bonds. The strong electron-withdrawing effects of the two nitro groups and the sulfonic acid group will significantly deshield these protons, shifting their resonance to a very downfield region. |